Lys-Ala-pNA: A Technical Guide for Researchers
Lys-Ala-pNA: A Technical Guide for Researchers
L-Alaninamide, L-lysyl-N-(4-nitrophenyl)- , commonly known as Lys-Ala-pNA , is a synthetic chromogenic substrate extensively utilized in biochemical assays to measure the activity of specific proteases. This guide provides an in-depth overview of its chemical properties, mechanism of action, and applications in research and drug development, with a focus on quantitative data and detailed experimental protocols.
Core Properties and Mechanism of Action
Lys-Ala-pNA is a dipeptide, Lys-Ala, linked via an amide bond to a p-nitroanilide (pNA) molecule. In its intact form, it is a colorless to light yellow solid. The utility of Lys-Ala-pNA as a substrate lies in the chromogenic properties of the pNA group, which is released upon enzymatic cleavage of the amide bond.
The enzymatic hydrolysis of Lys-Ala-pNA yields the dipeptide Lys-Ala and a yellow-colored product, p-nitroaniline. The rate of formation of p-nitroaniline, and thus the rate of the enzymatic reaction, can be continuously monitored by measuring the increase in absorbance at or near 405 nm.
Chemical and Physical Properties
| Property | Value | Reference |
| Full Chemical Name | L-Alaninamide, L-lysyl-N-(4-nitrophenyl)- | N/A |
| Molecular Formula | C₁₅H₂₃N₅O₄ | N/A |
| Molecular Weight | 337.37 g/mol | N/A |
| Appearance | Light yellow to yellow solid | N/A |
| CAS Number | 115846-24-7 | N/A |
| p-Nitroaniline Molar Absorptivity | 8,800 M⁻¹cm⁻¹ at 410 nm | [1] |
Enzymatic Specificity and Kinetic Parameters
Lys-Ala-pNA is primarily recognized as a substrate for dipeptidyl peptidase II (DPP II) , also known as dipeptidyl peptidase 7 (DPP7).[2] DPP II is a serine protease that cleaves dipeptides from the N-terminus of polypeptides, with a preference for proline or alanine at the penultimate position.
While extensively used for DPP II, the specificity of Lys-Ala-pNA is not absolute. It is crucial for researchers to empirically determine its suitability as a substrate for other proteases of interest. The following table summarizes the known kinetic parameters of Lys-Ala-pNA with DPP II. Data for other proteases is limited in the public domain and should be determined experimentally.
| Enzyme | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹·M⁻¹) | Optimal pH |
| Dipeptidyl Peptidase II (DPP II) | 0.42 | N/A | 0.4 x 10⁶ | 5.5 |
N/A: Data not available in the reviewed sources.
Experimental Protocols
Preparation of Stock Solutions
Storage and Stability:
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Powder: Store desiccated at -20°C for long-term storage.
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Stock Solutions: Prepare fresh for optimal results. If necessary, store aliquots at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.
Solubility:
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Lys-Ala-pNA is soluble in aqueous buffers. For hydrophobic peptides, initial dissolution in a minimal amount of an organic solvent like DMSO followed by dilution in the assay buffer may be necessary. Always test the compatibility of the solvent with your enzyme's activity.
Dipeptidyl Peptidase II (DPP II) Activity Assay
This protocol is adapted from established methods for measuring DPP II activity.
Materials:
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Lys-Ala-pNA
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DPP II enzyme preparation
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Assay Buffer: 0.1 M Acetate buffer, pH 5.5
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96-well microplate
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Microplate reader capable of measuring absorbance at 405 nm
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Incubator set to 37°C
Procedure:
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Prepare Lys-Ala-pNA Stock Solution: Dissolve Lys-Ala-pNA in the assay buffer to a final concentration of 10 mM.
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Prepare Reaction Mixture: In each well of a 96-well plate, add the following:
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X µL of Assay Buffer
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10 µL of Lys-Ala-pNA stock solution (for a final concentration of 1 mM in a 100 µL reaction volume)
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Bring the total volume to 90 µL with Assay Buffer.
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Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to bring the reaction mixture to the desired temperature.
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Initiate Reaction: Add 10 µL of the DPP II enzyme solution to each well to initiate the reaction.
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Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 10-15 minutes.
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Data Analysis:
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Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time plot.
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Convert the rate from ΔAbs/min to µmol/min using the Beer-Lambert law (A = εcl), where:
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A is the change in absorbance per minute
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ε is the molar absorptivity of p-nitroaniline (8,800 M⁻¹cm⁻¹)
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c is the concentration in M
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l is the path length of the sample in cm (for a standard 96-well plate, this is typically calculated based on the volume in the well).
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Visualizations
Enzymatic Reaction of Lys-Ala-pNA
Caption: Enzymatic cleavage of Lys-Ala-pNA by DPP II.
General Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for protease inhibition screening.
Applications in Research and Drug Development
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Enzyme Activity Profiling: Lys-Ala-pNA serves as a valuable tool for detecting and quantifying the activity of DPP II in various biological samples, including cell lysates and purified enzyme preparations.
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High-Throughput Screening (HTS): The colorimetric nature of the assay makes it readily adaptable for HTS of compound libraries to identify potential inhibitors of DPP II. This is particularly relevant in drug discovery programs targeting this enzyme.
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Kinetic Studies: The substrate can be used to determine key kinetic parameters (K_m, V_max, k_cat) of DPP II and other proteases that can hydrolyze it, providing insights into enzyme efficiency and mechanism.
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Diagnostic Research: Investigating changes in DPP II activity in disease states can be facilitated by assays using Lys-Ala-pNA, potentially leading to the development of novel diagnostic markers.
